molecular formula C15H12N2O B12594050 Quinoline, 3-(2-methoxy-3-pyridinyl)- CAS No. 612845-50-8

Quinoline, 3-(2-methoxy-3-pyridinyl)-

Cat. No.: B12594050
CAS No.: 612845-50-8
M. Wt: 236.27 g/mol
InChI Key: NFWJQAXMHLXNLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline, 3-(2-methoxy-3-pyridinyl)- is a heterocyclic aromatic organic compound It is a derivative of quinoline, which is known for its nitrogen-containing fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 3-(2-methoxy-3-pyridinyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine and quinoline derivatives, followed by cyclization and functional group modifications. For instance, the reaction of 2-methoxy-3-pyridinecarboxaldehyde with aniline derivatives under acidic conditions can yield the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 3-(2-methoxy-3-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert nitro groups to amines or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline ring or the pyridine moiety.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-3-carboxylic acid derivatives, while reduction can produce quinoline-3-amine derivatives .

Scientific Research Applications

Quinoline, 3-(2-methoxy-3-pyridinyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Quinoline, 3-(2-methoxy-3-pyridinyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Isoquinoline: A structural isomer with the nitrogen atom in a different position.

    Quinolone: Contains a carbonyl group at the 4-position, giving it distinct chemical properties.

Uniqueness

Quinoline, 3-(2-methoxy-3-pyridinyl)- is unique due to the presence of both quinoline and pyridine moieties, which confer specific electronic and steric properties. This dual functionality enhances its versatility in chemical reactions and potential biological activities .

Properties

CAS No.

612845-50-8

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

3-(2-methoxypyridin-3-yl)quinoline

InChI

InChI=1S/C15H12N2O/c1-18-15-13(6-4-8-16-15)12-9-11-5-2-3-7-14(11)17-10-12/h2-10H,1H3

InChI Key

NFWJQAXMHLXNLE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C2=CC3=CC=CC=C3N=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.